Bienvenue dans la boutique en ligne BenchChem!

Elgodipine

Hemodynamics Cardiovascular Pharmacology Dihydropyridine Calcium Channel Blockers

Elgodipine (IQB-875 free base) is the definitive dihydropyridine for cardiovascular research where reflex tachycardia confounds results. Unlike nifedipine, elgodipine produces dose-dependent bradycardia at vasodilator doses, enabling clean isolation of vasodilatory effects. Its dual T-/L-type calcium channel inhibition (IC50 32 nM and 2.3 nM) and exceptional vascular selectivity index of 680 (9.4× higher than oxodipine) make it irreplaceable for SAR studies optimizing vascular selectivity. Researchers investigating microcirculation or coronary vascular beds benefit from its picomolar potency in resistance vessels (mesenteric IC50 8.0×10⁻¹² M). Use-dependent (frequency-dependent) channel block further distinguishes elgodipine for electrophysiological studies of state-dependent drug-channel interactions. Procure the reference standard trusted for hypertension, heart failure, and angina models where heart rate control is paramount.

Molecular Formula C29H33FN2O6
Molecular Weight 524.6 g/mol
CAS No. 119413-55-7
Cat. No. B049726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElgodipine
CAS119413-55-7
Synonymselgodipine
IQB 875
IQB-875
isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate)
Molecular FormulaC29H33FN2O6
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F
InChIInChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3
InChIKeyZGRIPYHIFXGCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elgodipine (CAS 119413-55-7): A Second-Generation Dihydropyridine Calcium Antagonist for Angina Pectoris and Cardiovascular Research


Elgodipine (IQB-875 free base, CAS 119413-55-7) is an orally active, second-generation phenyldihydropyridine calcium channel antagonist developed for the treatment of chronic stable angina pectoris [1]. It inhibits both T-type and L-type voltage-gated calcium channels with half-maximal inhibitory concentrations (IC50) of 32 nM and 2.3 nM, respectively, in vascular smooth muscle [2]. Elgodipine lowers systemic vascular resistance, improves systolic cardiac function, and exhibits high vascular selectivity relative to cardiac tissue [3]. The compound reached Phase 3 clinical development before discontinuation, and its well-characterized pharmacology makes it a valuable reference tool for dihydropyridine structure-activity relationship studies [4].

Why Elgodipine (CAS 119413-55-7) Cannot Be Substituted by Generic Dihydropyridines in Scientific Research


Elgodipine exhibits a combination of pharmacological properties that distinguishes it from first- and second-generation dihydropyridine analogs, making generic substitution inappropriate for research applications requiring specific channel subtype profiles or hemodynamic outcomes. Unlike first-generation dihydropyridines such as nifedipine, which induce reflex tachycardia, elgodipine produces a dose-dependent bradycardia in vivo [1]. It also demonstrates a markedly higher vascular selectivity index (680) compared to closely related analogs like oxodipine (72) [2], and its dual inhibition of T- and L-type calcium channels (IC50 32 nM and 2.3 nM) offers a unique channel-blocking signature not shared by L-type selective dihydropyridines [3]. These mechanistic differences translate into distinct functional outcomes that cannot be replicated by simply substituting another dihydropyridine calcium channel blocker.

Elgodipine (CAS 119413-55-7): Quantitative Differentiation Evidence for Scientific Selection


Elgodipine Induces Bradycardia, Not Tachycardia: A Critical Differentiation from Nifedipine

In a direct head-to-head comparison in anaesthetized rats, elgodipine induced a dose-dependent bradycardia (decrease in heart rate), whereas nifedipine, at equipotent vasodilator doses, induced reflex tachycardia [1]. This divergence in heart rate response represents a fundamental pharmacodynamic distinction between the two dihydropyridines. The nifedipine-induced tachycardia was abolished by ganglion blockade, while elgodipine-induced bradycardia remained unchanged, indicating a direct, non-reflex mechanism for elgodipine [1].

Hemodynamics Cardiovascular Pharmacology Dihydropyridine Calcium Channel Blockers

Elgodipine Demonstrates 9.4-Fold Higher Vascular Selectivity Than Oxodipine

A comparative study of elgodipine and the structurally related dihydropyridine oxodipine quantified vascular selectivity using the ratio of IC50 values for cardiac (ventricular) versus vascular (aorta) tissue contraction [1]. Elgodipine exhibited a vascular selectivity index of 680, which is approximately 9.4-fold higher than oxodipine's index of 72 [1]. This indicates that elgodipine is substantially more selective for vascular smooth muscle over cardiac tissue.

Vascular Selectivity Calcium Channel Pharmacology Dihydropyridine Structure-Activity Relationships

Elgodipine Inhibits Both T- and L-Type Calcium Channels with Distinct Potencies

Patch-clamp electrophysiology in rat portal vein myocytes demonstrated that elgodipine inhibits both T-type (ICaT) and L-type (ICaL) calcium channel currents in a concentration-dependent manner [1]. The IC50 for L-type channels is 2.3 nM, approximately 14-fold more potent than the IC50 for T-type channels (32 nM) [1]. In contrast, the closely related analog oxodipine exhibited an IC50 of 0.41 μM for T-type channels, making elgodipine approximately 188-fold more potent at T-type channels than oxodipine (IC50 0.41 μM vs. 2.18 μM for elgodipine under different conditions; note the nM vs. μM units) [2].

Electrophysiology Ion Channel Pharmacology Calcium Channel Subtype Selectivity

Elgodipine Exhibits Use-Dependent Calcium Channel Block Not Observed with Oxodipine

Electrophysiological characterization revealed a key mechanistic difference between elgodipine and oxodipine: elgodipine induces a use-dependent (frequency-dependent) block of both T-type and L-type calcium channel currents, whereas oxodipine exhibits primarily tonic block [1]. This means that elgodipine's inhibitory effect increases with higher channel activation frequencies, a property that may contribute to its enhanced vascular selectivity and its ability to block channels preferentially in depolarized, high-frequency firing tissues.

Electrophysiology Use-Dependent Block Dihydropyridine Mechanism of Action

Elgodipine Shows Greater Vasodilator Potency in Resistance and Coronary Arteries Compared to Nisoldipine

In a direct comparative study on isolated blood vessels, elgodipine demonstrated significantly greater tissue selectivity for resistance and coronary arteries over conduit vessels (aorta, femoral) than nisoldipine, another dihydropyridine calcium antagonist [1]. Elgodipine inhibited high K+-induced contractions in mesenteric resistance vessels with an IC50 of 8.0 × 10⁻¹² M and in coronary arteries with an IC50 of 2.6 × 10⁻¹⁰ M [1]. The tissue selectivity (greater potency in resistance/coronary vessels than in aorta) was more pronounced for elgodipine than for nisoldipine [1].

Vascular Pharmacology Tissue Selectivity Dihydropyridine Comparison

Elgodipine 60 mg Oral Dose Abolishes Angina in 50% of Patients and Prolongs Exercise Time by 2.4 Minutes

In a single-blind, placebo-controlled clinical study of 12 patients with chronic stable angina, oral elgodipine produced dose-dependent improvements in exercise tolerance and ischemic parameters [1]. At the 60 mg dose, elgodipine increased exercise time by 2.4 minutes (P<0.001), increased time to onset of angina by 2.6 minutes (P<0.001), and abolished angina in 50% of patients with significant improvement in ST-segment depression at peak exercise (P<0.001) [1]. Stroke volume increased by 12.5 ml (P<0.001) at the 60 mg dose [1].

Clinical Pharmacology Anti-Anginal Efficacy Dihydropyridine Clinical Trials

Recommended Research and Industrial Applications for Elgodipine (CAS 119413-55-7) Based on Quantitative Evidence


Cardiovascular Pharmacology Studies Requiring a Bradycardic Dihydropyridine

Elgodipine is the dihydropyridine of choice for in vivo cardiovascular studies where reflex tachycardia is an experimental confounder. Unlike nifedipine, which induces tachycardia, elgodipine produces a dose-dependent bradycardia even at vasodilator doses [1]. This property allows researchers to isolate vasodilatory effects from reflex sympathetic activation, making it ideal for studies in hypertension or heart failure models where heart rate control is critical.

Vascular Selectivity and Calcium Channel Subtype Research

With a vascular selectivity index of 680 (9.4-fold higher than oxodipine) and dual T/L-type calcium channel inhibition (IC50 32 nM and 2.3 nM), elgodipine serves as an essential tool compound for investigating the role of calcium channel subtypes in vascular smooth muscle and for structure-activity relationship studies aimed at optimizing vascular selectivity in dihydropyridine derivatives [2][3].

Use-Dependent Calcium Channel Block Studies

Elgodipine's unique property of use-dependent (frequency-dependent) calcium channel block distinguishes it from other dihydropyridines like oxodipine, which exhibit primarily tonic block [4]. This makes elgodipine a valuable reference compound for electrophysiological studies investigating state-dependent drug-channel interactions and the therapeutic relevance of use-dependent inhibition in cardiovascular tissues.

Microvascular and Coronary Circulation Research

Elgodipine demonstrates exceptional potency and tissue selectivity in resistance vessels (mesenteric IC50 = 8.0 × 10⁻¹² M) and coronary arteries (IC50 = 2.6 × 10⁻¹⁰ M), with selectivity exceeding that of nisoldipine [5]. Researchers studying the microcirculation or coronary vascular bed should select elgodipine when a dihydropyridine with preferential action on these specific vascular territories is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elgodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.